molecular formula C25H21ClN2O8S B11523466 dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate

dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11523466
M. Wt: 545.0 g/mol
InChI Key: SZBULODHCSDODM-UHFFFAOYSA-N
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Description

Dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound featuring a variety of functional groups, including a sulfonamide, a chloro-substituted aromatic ring, and a dicarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

    Esterification: The dicarboxylate ester is formed by esterifying the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core and the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindole moiety.

    Substitution: The chloro group on the aromatic ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

Medicinally, this compound could be investigated for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the isoindole core may provide unique biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate would depend on its specific application. In a biological context, the sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aromatic and isoindole components may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate: This compound is unique due to its combination of a sulfonamide group, a chloro-substituted aromatic ring, and a dicarboxylate ester.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but lack the complex isoindole structure.

    Isoindole Derivatives: Compounds such as phthalimide and its derivatives share the isoindole core but differ in their functional groups.

Uniqueness

The uniqueness of this compound lies in its multifunctional nature, combining elements from both sulfonamide and isoindole chemistry, which may confer unique properties and applications not seen in simpler analogs.

Properties

Molecular Formula

C25H21ClN2O8S

Molecular Weight

545.0 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C25H21ClN2O8S/c1-35-24(31)14-8-15(25(32)36-2)10-16(9-14)27-37(33,34)17-5-6-18(26)19(11-17)28-22(29)20-12-3-4-13(7-12)21(20)23(28)30/h3-6,8-13,20-21,27H,7H2,1-2H3

InChI Key

SZBULODHCSDODM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)OC

Origin of Product

United States

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